5-氨基-1-苯基-1H-1,2,3-三唑-4-甲酸乙酯

描述

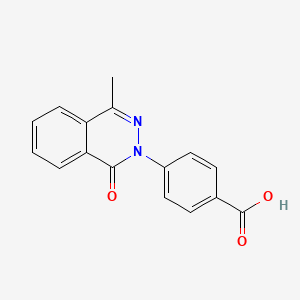

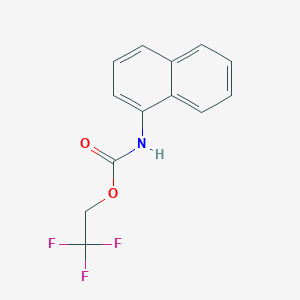

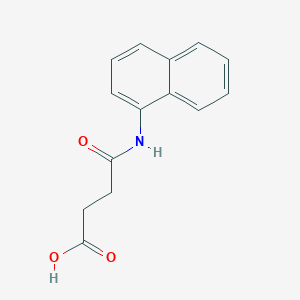

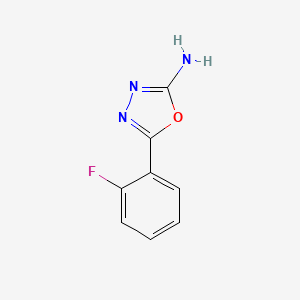

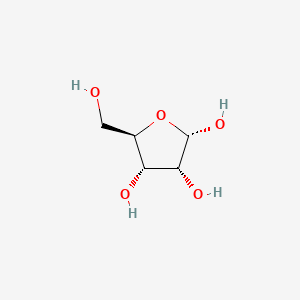

Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate (EAPTC) is an organic compound with a unique structure and a wide variety of potential applications. It is a derivative of the triazole family, which is composed of compounds with a three-membered ring containing nitrogen and carbon atoms. The unique structure of EAPTC makes it a highly versatile compound, as it can be used in a variety of contexts including scientific research, drug development, and chemical synthesis. In

科学研究应用

Neuroprotective Agents

Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate: derivatives have been studied for their neuroprotective properties. These compounds are potential treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury. They work by reducing neuronal death and restoring neuronal function .

Anti-neuroinflammatory Agents

The same derivatives also exhibit anti-neuroinflammatory activities. They can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells, which are key factors in neuroinflammation .

Antiviral Agents

Triazole compounds, including those derived from ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate, have shown promise as antiviral agents. They can be used to synthesize nucleoside analogues like Ribavirin, which is an antiviral medication used to treat RSV infection, hepatitis C, and some viral hemorrhagic fevers .

Anticancer Agents

1,2,3-Triazole derivatives are known for their antiproliferative effects against various cancer cell lines. They have been particularly noted for their activity against human acute myeloid leukemia (AML) cells .

Chemical Synthesis and Material Science

In material science, triazole derivatives are used to create complex 3D networks due to their extensive hydrogen bonding interactions. This property contributes to high density, insensitivity, and thermal stability, which are desirable characteristics in material synthesis .

DNA Marker Detection

Triazole compounds are utilized in designing probes for surface-enhanced Raman scattering (SERS). These probes can provide fast and accurate detection of DNA markers, which is crucial for diagnosing genetic disorders and conducting forensic analyses .

Organic Synthesis Intermediates

Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its derivatives are used in the preparation of carbohydrazides, which are important intermediates in organic synthesis .

作用机制

Target of Action

Ethyl 5-amino-1-phenyl-1h-1,2,3-triazole-4-carboxylate is a derivative of the 1,2,3-triazole family It’s known that 1,2,3-triazole derivatives can inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes are crucial in the nervous system, regulating the levels of neurotransmitters.

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to the inhibition of the target enzymes, altering their normal function.

Biochemical Pathways

The inhibition of ache and buche by triazole derivatives can affect cholinergic neurotransmission . This could potentially impact various physiological processes, including muscle function, pain response, and memory.

Result of Action

The inhibition of ache and buche by triazole derivatives can lead to an increase in acetylcholine levels . This could potentially result in enhanced cholinergic neurotransmission, affecting various physiological processes.

Action Environment

It’s known that the cationic form of 5-amino-1h-1,2,4-triazole-3-carbohydrazide can decrease sensitivity and elevate the nitrogen content of target salts effectively . This suggests that the compound’s action could potentially be influenced by its chemical environment.

属性

IUPAC Name |

ethyl 5-amino-1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(14-13-9)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZPCFZHFOAHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291518 | |

| Record name | Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20271-37-8 | |

| Record name | NSC76220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)